N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound characterized by its unique chemical structure, which includes two pyrazole rings and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole rings. The difluoromethyl group is introduced through a series of reactions involving fluorinating agents. The final step involves the coupling of the two pyrazole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C10H13F2N5 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-9(6-15-16(7)2)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3 |
InChI Key |
KBAPBWMASJWQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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